molecular formula C24H29N3O B2800817 1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 942884-17-5

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2800817
CAS No.: 942884-17-5
M. Wt: 375.516
InChI Key: OQJFPMYOCQQQAL-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to certain enzymes and receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: shares structural similarities with other benzimidazole derivatives and pyrrolidinone-containing compounds.

    3-(2,6-Dimethylphenyl)-1-methyl-1-phenylurea: Another compound with a similar benzimidazole core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-16(2)12-13-26-21-11-6-5-10-20(21)25-24(26)19-14-22(28)27(15-19)23-17(3)8-7-9-18(23)4/h5-11,16,19H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFPMYOCQQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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